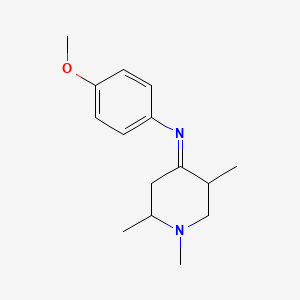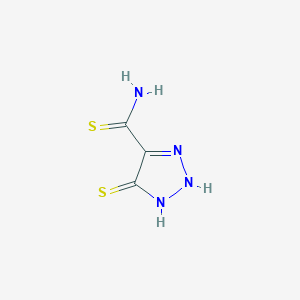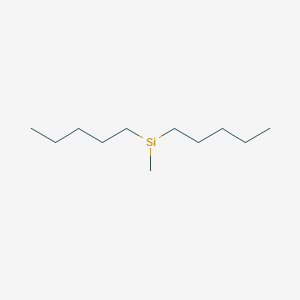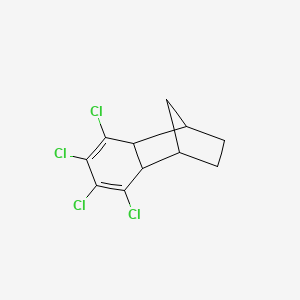
Di-n-butylsilane
Overview
Description
Di-n-butylsilane is an organosilicon compound with the chemical formula C8H20Si It is a member of the silane family, characterized by the presence of silicon-hydrogen bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-n-butylsilane can be synthesized through the reaction of dichlorosilane (H2SiCl2) with n-butyllithium (C4H9Li). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions with moisture or oxygen. The reaction proceeds as follows:
H2SiCl2+2C4H9Li→(C4H9)2SiH2+2LiCl
The product, this compound, is then purified through distillation or other separation techniques to remove any impurities.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods, such as fractional distillation, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Di-n-butylsilane can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reduction reactions involving this compound typically result in the formation of silanes with lower oxidation states. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: this compound can participate in substitution reactions where the silicon-hydrogen bonds are replaced by other functional groups. Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2) are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under controlled temperature and pressure conditions.
Reduction: Lithium aluminum hydride, sodium borohydride (NaBH4), and other reducing agents in anhydrous solvents.
Substitution: Halogens, alkyl halides, and other electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products:
Oxidation: Silanols (R2Si(OH)2) and siloxanes (R2SiO).
Reduction: Lower oxidation state silanes (R2SiH2).
Substitution: Halosilanes (R2SiX2) and other substituted silanes.
Scientific Research Applications
Di-n-butylsilane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Materials Science: this compound is utilized in the production of silicon-based materials, including polymers and coatings, due to its ability to form stable silicon-carbon bonds.
Catalysis: It serves as a precursor for the preparation of silicon-based catalysts used in various chemical reactions.
Biology and Medicine: Research is ongoing to explore the potential use of this compound derivatives in drug delivery systems and biomedical applications.
Mechanism of Action
The mechanism by which di-n-butylsilane exerts its effects depends on the specific reaction or application. In general, the silicon-hydrogen bonds in this compound are reactive and can participate in various chemical transformations. The molecular targets and pathways involved include:
Silicon-Carbon Bond Formation: The silicon-hydrogen bonds can react with carbon-based electrophiles to form stable silicon-carbon bonds.
Oxidation and Reduction Pathways: The compound can undergo oxidation or reduction, leading to the formation of silanols, siloxanes, or lower oxidation state silanes.
Comparison with Similar Compounds
Di-tert-butylsilane: Similar in structure but with tert-butyl groups instead of n-butyl groups. It has different reactivity and steric properties.
Diethylsilane: Contains ethyl groups instead of butyl groups, leading to differences in physical and chemical properties.
Dimethylsilane: Contains methyl groups, resulting in a smaller molecular size and different reactivity.
Uniqueness of Di-n-butylsilane: this compound is unique due to its specific combination of n-butyl groups and silicon-hydrogen bonds. This combination provides a balance of reactivity and stability, making it suitable for various applications in organic synthesis and materials science. The n-butyl groups offer steric protection while allowing for selective reactions at the silicon center.
Properties
InChI |
InChI=1S/C8H18Si/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXJCKRUWQUGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si]CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905255 | |
| Record name | Dibutylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002-52-4 | |
| Record name | NSC168692 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibutylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















